

molecular weight and formula of (3-Chlorophenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Chlorophenyl)(phenyl)methanol

Cat. No.: B151486

[Get Quote](#)

An In-depth Technical Guide to **(3-Chlorophenyl)(phenyl)methanol**: Synthesis, Characterization, and Application

Executive Summary

(3-Chlorophenyl)(phenyl)methanol, a chiral secondary alcohol, serves as a critical intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals, agrochemicals, and dyes.^[1] Its structure, featuring a stereogenic center and two distinct aromatic rings, makes it a valuable chiral building block for asymmetric synthesis, particularly in drug discovery and development.^[2] This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic characterization, fundamental reactivity, synthesis protocols, and safety considerations. The content herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

(3-Chlorophenyl)(phenyl)methanol is a colorless, crystalline solid with a characteristic aromatic odor.^{[1][2]} Its core structure consists of a methanol carbon atom bonded to a hydrogen, a hydroxyl group, a phenyl group, and a 3-chlorophenyl group. The presence of four different substituents on this central carbon atom confers chirality to the molecule.^{[1][3]}

Table 1: Chemical Identifiers and Physicochemical Data

Property	Value	Source(s)
Chemical Formula	<chem>C13H11ClO</chem>	[1] [2] [3] [4]
Molecular Weight	218.68 g/mol	[1] [3] [5]
CAS Number	63012-03-3	[1] [4]
Appearance	Colorless solid with a benzene aroma	[1] [2]
Melting Point	40 °C	[1]
Boiling Point	169 °C at 0.1 mmHg; 342.6 °C (predicted)	[1] [3]
Solubility	Soluble in ethanol, ether; insoluble in water	[1] [2]
Density	~1.0 g/cm³ (Predicted)	[1]
Refractive Index	1.609 (Predicted)	[1]

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of **(3-Chlorophenyl)(phenyl)methanol**. While a complete, published dataset for this specific isomer is not readily available, data from the closely related (2-Chlorophenyl)(phenyl)methanol isomer provides an excellent proxy for interpreting spectral results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of **(3-Chlorophenyl)(phenyl)methanol**. The expected chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the magnetic anisotropy of the aromatic rings.

- ¹H NMR: The proton spectrum is expected to show a singlet for the hydroxyl proton (OH), a singlet for the benzylic proton (CH), and a complex series of multiplets in the aromatic region (7.2-7.6 ppm) corresponding to the nine aromatic protons. The benzylic proton's signal is a key diagnostic peak.

- ^{13}C NMR: The carbon spectrum will display a signal for the benzylic carbon (C-OH) typically in the 70-80 ppm range. The aromatic region will show multiple signals, with the carbon atom attached to the chlorine exhibiting a characteristic shift.

Table 2: Representative NMR Data for the Isomeric (R)-(2-Chlorophenyl)(phenyl)methanol

(Note: This data is for the 2-chloro isomer and serves as a close reference. The shifts for the 3-chloro isomer will be similar but distinct due to the different substituent position.)

Nucleus	Chemical Shift (δ) ppm	Multiplicity / Coupling	Assignment
^1H NMR	6.23	d, $J = 3.2$ Hz	Benzylic CH
(400 MHz, CDCl_3)	7.21–7.41	m	Aromatic CH
7.60–7.62	m	Aromatic CH	
^{13}C NMR	72.70	-	Benzylic C-OH
(125 MHz, CDCl_3)	126.98–132.54	-	Aromatic C

Source: Adapted from Supporting Information, Royal Society of Chemistry, 2012.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of **(3-Chlorophenyl)(phenyl)methanol** will be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group and sharp peaks corresponding to C-H and C=C bonds in the aromatic rings.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200–3600	O-H stretch (broad)	Alcohol
3000–3100	C-H stretch (aromatic)	Phenyl Rings
1450–1600	C=C stretch (in-ring)	Phenyl Rings
1000–1200	C-O stretch	Secondary Alcohol
700–800	C-Cl stretch	Chlorophenyl Ring

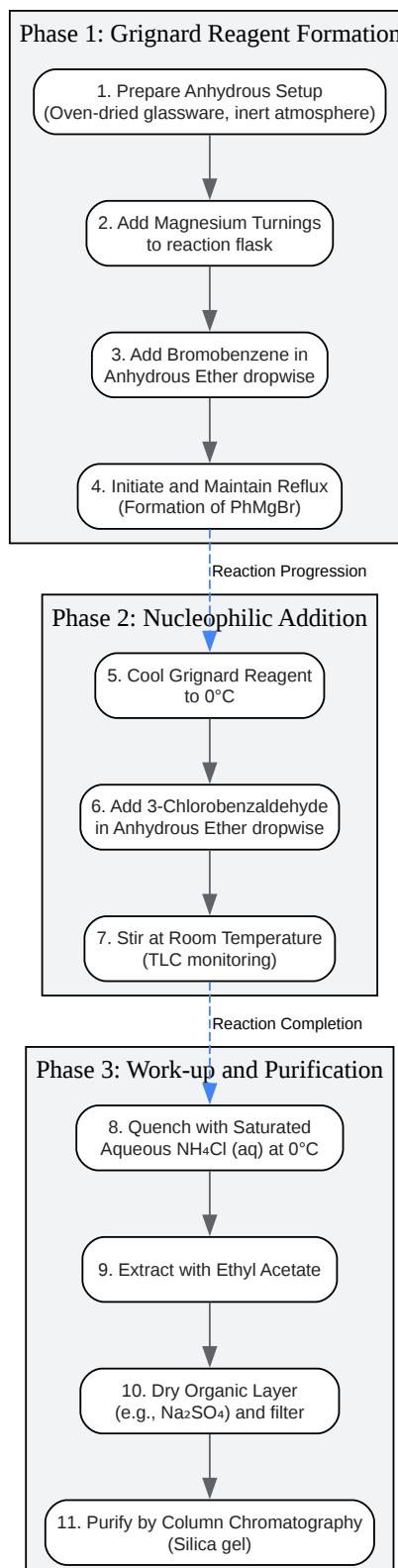
Chemical Reactivity and Mechanistic Insights

The reactivity of **(3-Chlorophenyl)(phenyl)methanol** is primarily dictated by the benzylic hydroxyl group. As a secondary benzylic alcohol, it readily participates in reactions involving the C-O bond due to the stability of the resulting carbocation intermediate.

The key mechanistic feature is the ability of the adjacent phenyl rings to stabilize a positive charge at the benzylic carbon through resonance. This makes S_N1-type reactions particularly favorable. Upon protonation of the hydroxyl group by an acid catalyst, water can be eliminated to form a resonance-stabilized secondary benzylic carbocation. This intermediate is highly susceptible to attack by a wide range of nucleophiles.^[2] This inherent reactivity makes it an excellent precursor for introducing the (3-chlorophenyl)(phenyl)methyl moiety into other molecules.^{[4][5]}

Furthermore, the secondary alcohol can be oxidized to the corresponding ketone, (3-chlorophenyl)(phenyl)methanone, using various oxidizing agents.^[7]

Synthesis and Manufacturing


The most common and reliable method for synthesizing racemic **(3-Chlorophenyl)(phenyl)methanol** is via a Grignard reaction. This powerful carbon-carbon bond-forming reaction provides a high-yield pathway to the desired product.

Grignard Synthesis Protocol

This protocol involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent prepared from bromobenzene and magnesium metal.

Core Causality: The Grignard reagent, phenylmagnesium bromide, acts as a potent carbon nucleophile. The carbon atom of the carbonyl group in 3-chlorobenzaldehyde is electrophilic due to the electronegativity of the oxygen atom. The nucleophilic attack of the phenyl group on this carbonyl carbon is the key bond-forming step. A subsequent acidic workup is required to protonate the intermediate alkoxide to yield the final alcohol product.[\[8\]](#)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- To cite this document: BenchChem. [molecular weight and formula of (3-Chlorophenyl) (phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151486#molecular-weight-and-formula-of-3-chlorophenyl-phenyl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com